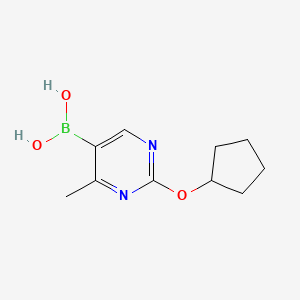
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cyclopentyloxy group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes . Substitution reactions can lead to a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors . The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring, used in similar applications.
Cyclopropylboronic acid: Features a cyclopropyl group and is used in cross-coupling reactions.
Uniqueness
(2-(Cyclopentyloxy)-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopentyloxy group and the pyrimidine ring enhances its stability and makes it a versatile reagent in various synthetic applications .
Propiedades
Fórmula molecular |
C10H15BN2O3 |
|---|---|
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
(2-cyclopentyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-7-9(11(14)15)6-12-10(13-7)16-8-4-2-3-5-8/h6,8,14-15H,2-5H2,1H3 |
Clave InChI |
SHGGHPOCHWCOTC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)OC2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
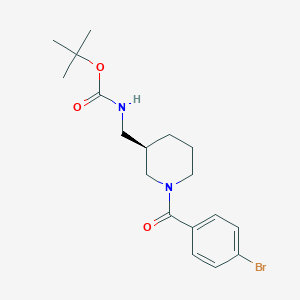
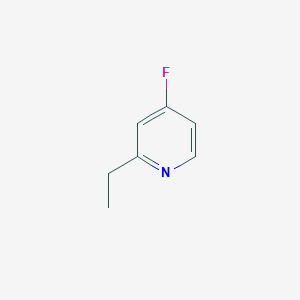
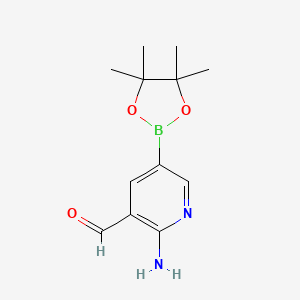
![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
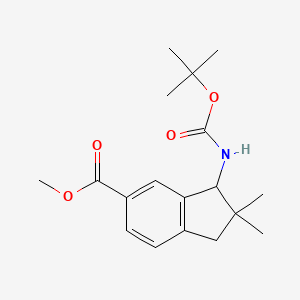
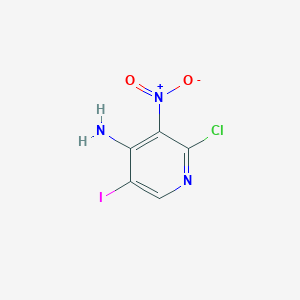

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
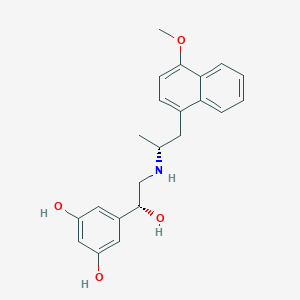


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
